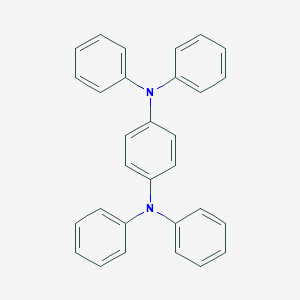










|
REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]([NH:7][C:8]2[CH:9]=[CH:10][C:11]([NH:14][C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=3)=[CH:12][CH:13]=2)=[CH:5][CH:6]=1.I[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C([O-])([O-])=O.[K+].[K+].II>[Cu].[N+](C1C=CC=CC=1)([O-])=O>[C:15]1([N:14]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:11]2[CH:12]=[CH:13][C:8]([N:7]([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[C:4]3[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=3)=[CH:9][CH:10]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
41.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC(=CC1)NC=2C=CC(=CC2)NC=3C=CC=CC3
|
|
Name
|
|
|
Quantity
|
66 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
45 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
10.8 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|


|
Type
|
CUSTOM
|
|
Details
|
by stirring the same
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
were refluxed gently over 24 hours
|
|
Duration
|
24 h
|
|
Type
|
CUSTOM
|
|
Details
|
while removing
|
|
Type
|
TEMPERATURE
|
|
Details
|
by reflux
|
|
Type
|
DISTILLATION
|
|
Details
|
Subsequently, steam distillation
|
|
Type
|
FILTRATION
|
|
Details
|
residues were filtered out
|
|
Type
|
TEMPERATURE
|
|
Details
|
after cooling
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted
|
|
Type
|
CUSTOM
|
|
Details
|
After removing toluene
|
|
Type
|
DISTILLATION
|
|
Details
|
by distillation, ethanol
|
|
Type
|
ADDITION
|
|
Details
|
was added to the residues
|
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)N(C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 36.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 111.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |